molecular formula C19H19N3O6S2 B2952682 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate CAS No. 877642-35-8

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate

Cat. No.: B2952682
CAS No.: 877642-35-8
M. Wt: 449.5
InChI Key: VBRVZBGFPFZFEL-UHFFFAOYSA-N
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Description

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic molecule with potential applications across various scientific fields. Its unique structure allows for diverse chemical reactions and mechanisms of action, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate , several steps are typically involved:

  • Formation of the 1,3,4-thiadiazole ring: : This involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic conditions.

  • Attachment of the ethylbutanamido group: : The addition of the amido group to the thiadiazole ring can be achieved through acylation reactions using appropriate reagents such as acyl chlorides.

  • Coupling with the pyran-3-yl furan-2-carboxylate: : This step involves a condensation reaction, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to facilitate the formation of the oxo-pyran ring and subsequent attachment of the furan carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, often requiring optimizations such as:

  • Continuous flow reactors to enhance reaction efficiency and yield.

  • Use of catalysts to lower reaction temperatures and times.

  • Advanced purification techniques like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate can undergo several types of chemical reactions:

  • Oxidation: : Reaction with strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can lead to oxidation of specific functional groups.

  • Reduction: : Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) can reduce certain bonds within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at reactive centers such as the thiadiazole ring and pyran ring.

Common Reagents and Conditions

  • Oxidation: : Performed under acidic conditions with reagents like H2O2 in acetic acid (AcOH).

  • Reduction: : Often conducted in inert atmospheres using solvents like tetrahydrofuran (THF).

  • Substitution: : Can occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) with bases or acids as catalysts.

Major Products

  • Oxidation Products: : Formation of sulfoxides or sulfones.

  • Reduction Products: : Aliphatic alcohols or amines.

  • Substitution Products: : Varied products depending on the substituents used.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : Used as a building block in the synthesis of more complex organic molecules.

  • Catalysis: : Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

  • Pharmacology: : Investigated for potential antibacterial, antifungal, or anticancer properties.

  • Biochemical Studies: : Used in studying enzyme reactions and binding affinities due to its unique structure.

Industry

  • Material Science: : Potential use in the development of new polymers or materials with specific properties.

  • Agriculture: : Explored as a component in pesticides or herbicides.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets, including:

  • Enzymatic Inhibition: : Binds to active sites of enzymes, inhibiting their activity.

  • Receptor Modulation: : Interacts with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(((5-(2-ethylhexanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate

  • 6-(((5-(2-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate

Uniqueness

  • Structural Differences: : Unique substitution patterns on the thiadiazole and pyran rings.

  • Chemical Reactivity: : Different reactivity profiles due to varying steric and electronic effects.

  • Biological Activity: : Distinct biological targets and efficacy in pharmacological applications.

There you have it! A deep dive into the fascinating world of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate . Curious about anything else?

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-3-11(4-2)16(24)20-18-21-22-19(30-18)29-10-12-8-13(23)15(9-27-12)28-17(25)14-6-5-7-26-14/h5-9,11H,3-4,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRVZBGFPFZFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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